

Application Notes and Protocols for SR-0813 in Cell Culture

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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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Introduction

SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9 (ALL1-fused gene from chromosome 9).[1][2] The YEATS domain is a reader of histone acetylation, and its inhibition by **SR-0813** disrupts the localization of these proteins to chromatin, leading to the downregulation of key oncogenic gene expression programs.[3] This makes **SR-0813** a valuable tool for studying the role of ENL and AF9 in cancer, particularly in acute leukemias with MLL (Mixed Lineage Leukemia) gene rearrangements.[1] These application notes provide detailed protocols for the use of **SR-0813** in cell culture-based experiments to investigate its biological effects.

Mechanism of Action

SR-0813 functions as a dual inhibitor of the ENL and AF9 YEATS domains.[1] The YEATS domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to specific gene loci. In MLL-rearranged leukemias, ENL and AF9 are often part of fusion proteins that drive the expression of oncogenes such as HOXA9, MEIS1, and MYC.[1][3]

By competitively binding to the YEATS domain, **SR-0813** displaces ENL and AF9 from chromatin.[3] This displacement leads to a reduction in the transcription of their target genes, which are critical for the proliferation and survival of leukemia cells.[1][3] Studies have shown

that treatment with **SR-0813** leads to a dose-dependent decrease in the expression of HOXA9 and MYC, resulting in cell cycle arrest and inhibition of proliferation in sensitive leukemia cell lines.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **SR-0813** from biochemical and cellular assays.

Table 1: Biochemical Activity of **SR-0813**

Target Domain	Assay Type	Value	Reference
ENL YEATS	IC ₅₀	25 nM	[1]
ENL YEATS	EC ₅₀	205 nM	[1]
AF9 YEATS	IC ₅₀	311 nM	[1]
AF9 YEATS	EC ₅₀	76 nM	[1]

Table 2: Cellular Activity of **SR-0813** in Leukemia Cell Lines

Cell Line	Assay	Concentration	Duration	Effect	Reference
MV4;11	Cell Proliferation	0, 1, 10 μ M	~2 weeks	Inhibition of growth	[1][5]
MOLM-13	Cell Proliferation	0, 1, 10 μ M	~2 weeks	Inhibition of growth	[1][5]
OCI/AML-2	Cell Proliferation	0, 1, 10 μ M	~2 weeks	Inhibition of growth	[1][5]
MV4;11	Gene Expression (qRT-PCR)	0, 1, 10 μ M	24, 48, 72 h	Downregulation of HOXA9, MEIS1, MYC	[1][5]
MV4;11	ENL Chromatin Displacement (ChIP-seq)	1, 10 μ M	4 h	Dose-dependent eviction of ENL from chromatin	[2][3]

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of **SR-0813** in cell culture.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the effect of **SR-0813** on the viability of leukemia cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Materials:

- Leukemia cell lines (e.g., MV4;11, MOLM-13)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

- **SR-0813** (stock solution in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Resuspend cells in complete culture medium to a final concentration of 5×10^4 cells/mL.
 - Add 100 μ L of the cell suspension to each well of a 96-well opaque-walled plate (5,000 cells/well).
 - Include wells with medium only as a background control.
 - Incubate the plate at 37°C and 5% CO₂ overnight.
- **SR-0813** Treatment:
 - Prepare serial dilutions of **SR-0813** in complete culture medium from a concentrated stock in DMSO. Suggested final concentrations are 0, 1, and 10 μ M. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Add 100 μ L of the **SR-0813** dilutions to the appropriate wells.
 - Incubate the plate for the desired treatment period (e.g., approximately 2 weeks for proliferation assays, checking viability at intermediate time points may also be informative).^{[1][5]}
- CellTiter-Glo® Assay:
 - Equilibrate the 96-well plate to room temperature for 30 minutes.

- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all experimental readings.
 - Normalize the data to the vehicle control (DMSO-treated cells) to determine the percent viability.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the effect of **SR-0813** on the transcript levels of target genes such as HOXA9 and MYC.

Materials:

- Leukemia cell lines (e.g., MV4;11)
- **SR-0813**
- TRIzol reagent or other RNA extraction kit
- cDNA synthesis kit
- SYBR Green PCR Master Mix
- qRT-PCR instrument
- Primers for target genes (HOXA9, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Cell Treatment and RNA Extraction:

- Seed cells in a 6-well plate at a density of 5×10^5 cells/mL.
- Treat cells with **SR-0813** at the desired concentrations (e.g., 0, 1, 10 μ M) for the desired time points (e.g., 24, 48, 72 hours).^{[1][5]}
- Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
- cDNA Synthesis:
 - Quantify the RNA concentration and assess its purity.
 - Synthesize cDNA from 1 μ g of total RNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
 - Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Western Blotting

This protocol is for analyzing the protein levels of ENL or other proteins of interest after **SR-0813** treatment.

Materials:

- Leukemia cell lines (e.g., MOLM-13)
- **SR-0813**
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-ENL, anti- β -actin as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

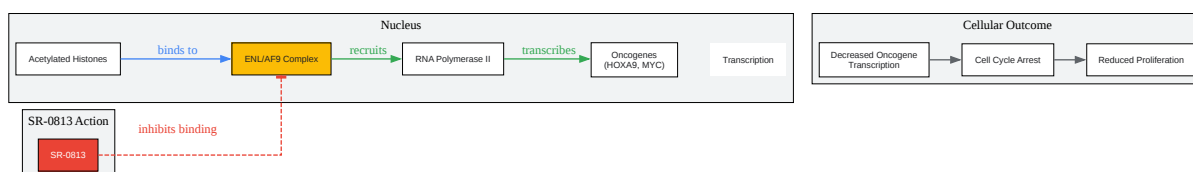
Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with **SR-0813** as described for qRT-PCR.
 - Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
 - Centrifuge the lysates and collect the supernatant.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.

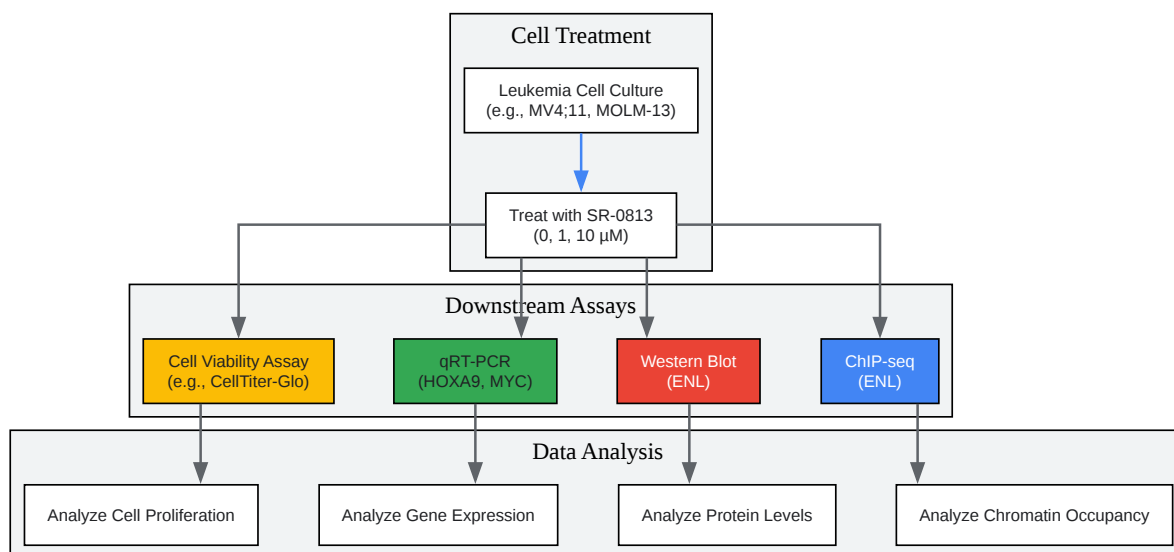
Visualizations

The following diagrams illustrate the signaling pathway affected by **SR-0813** and a general experimental workflow.



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Caption: **SR-0813** signaling pathway in leukemia cells.



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Caption: General experimental workflow for **SR-0813**.

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